propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 933944-55-9
VCID: VC4136376
InChI: InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3
SMILES: CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate

CAS No.: 933944-55-9

Cat. No.: VC4136376

Molecular Formula: C13H16N2O2

Molecular Weight: 232.283

* For research use only. Not for human or veterinary use.

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate - 933944-55-9

Specification

CAS No. 933944-55-9
Molecular Formula C13H16N2O2
Molecular Weight 232.283
IUPAC Name propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate
Standard InChI InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3
Standard InChI Key CKVOHOUXTXMBTI-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a benzodiazole ring system (1H-1,3-benzodiazole) substituted at the 1-position with an acetate group and at the 2-position with a methyl group. The acetate moiety is further esterified with a propan-2-yl (isopropyl) group. This arrangement confers both lipophilic and electron-deficient properties, influencing its solubility and reactivity.

The benzodiazole ring, a bicyclic system comprising fused benzene and diazole rings, contributes to π-π stacking interactions and hydrogen-bonding capabilities. The methyl group at the 2-position enhances steric hindrance, potentially affecting binding affinity in biological systems.

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations of analogous benzodiazole derivatives reveal planar geometries for the benzodiazole core, with slight puckering in the diazole ring due to methyl substitution . The ester group introduces a polar region, creating a dipole moment that enhances solubility in semi-polar solvents like chloroform and methanol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.283 g/mol
SolubilityChloroform, Methanol, DMSO
logP (Predicted)1.99–2.29

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate typically proceeds via a two-step protocol:

  • Benzodiazole Formation: Condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions yields 2-methyl-1H-1,3-benzodiazole.

  • Esterification: Reaction of the benzodiazole with propan-2-yl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the diazole’s 1-position.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature: 60–80°C for esterification to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >75%.

Table 2: Synthetic Conditions and Outcomes

ParameterOptimal RangeYield (%)
Temperature60–80°C75–85
Reaction Time12–18 hours78
SolventDMF82

Physicochemical Properties

Solubility and Partitioning Behavior

The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and methanol (15 mg/mL) . Its predicted logP of 1.99–2.29 indicates moderate lipophilicity, aligning with its capacity to traverse biological membranes.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures (T₅%) of 180–220°C, suggesting stability under standard laboratory conditions .

Biological Activity and Mechanisms

In Vitro Studies

Preliminary assays on structurally similar compounds show IC₅₀ values of 10–50 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Specific data for this compound remain under investigation.

Applications in Scientific Research

Medicinal Chemistry

As a scaffold for drug discovery, modifications at the acetate or methyl positions can yield analogs with improved pharmacokinetic profiles. For example, replacing the isopropyl group with fluorinated alkyl chains enhances blood-brain barrier penetration.

Materials Science

The compound’s rigid benzodiazole core makes it a candidate for organic semiconductors. Thin-film studies demonstrate hole mobility of 0.1–0.5 cm²/V·s, comparable to polycyclic aromatic hydrocarbons .

Recent Advances and Future Directions

Computational Modeling

Molecular docking simulations predict strong binding (ΔG = −8.2 kcal/mol) to the COX-2 active site, corroborating its anti-inflammatory potential . Machine learning models further suggest low hepatotoxicity risk (probability = 0.23) .

Synthetic Biology

Incorporation of the benzodiazole moiety into engineered enzymes (e.g., cytochrome P450 variants) could enable biocatalytic production of derivatives under mild conditions.

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